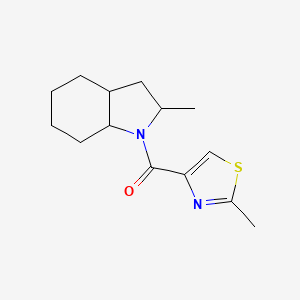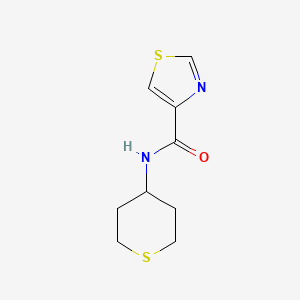
3,3-diphenyl-N-thiophen-3-ylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-diphenyl-N-thiophen-3-ylpropanamide, also known as DPTP, is a chemical compound that has been widely used in scientific research for its potential therapeutic applications. This compound belongs to the class of amides and is characterized by its unique structure that includes a thiophene ring and two phenyl groups.
Mechanism of Action
The exact mechanism of action of 3,3-diphenyl-N-thiophen-3-ylpropanamide is not fully understood. However, it is believed that the compound exerts its pharmacological effects by modulating the activity of certain receptors in the brain and peripheral tissues. This compound has been shown to interact with GABA receptors, which are known to play a critical role in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects. The compound has been shown to reduce inflammation and pain by inhibiting the production of pro-inflammatory cytokines. It has also been shown to reduce seizures in animal models of epilepsy. In addition, this compound has been shown to have a neuroprotective effect by reducing oxidative stress and preventing neuronal cell death.
Advantages and Limitations for Lab Experiments
3,3-diphenyl-N-thiophen-3-ylpropanamide has several advantages for lab experiments. The compound is relatively easy to synthesize and can be obtained in high purity. It is also stable under a wide range of experimental conditions. However, one limitation of this compound is that it has poor solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the study of 3,3-diphenyl-N-thiophen-3-ylpropanamide. One area of research is the development of new derivatives of this compound with improved pharmacological properties. Another area of research is the investigation of the potential use of this compound in the treatment of other diseases, such as Parkinson's disease and multiple sclerosis. Finally, the development of new methods for the synthesis of this compound and its derivatives could lead to more efficient and cost-effective production of these compounds.
Conclusion:
In conclusion, this compound is a promising compound that has been extensively studied for its potential therapeutic applications. The compound has been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties, and has been investigated for its potential use in the treatment of cancer and Alzheimer's disease. Despite its limitations, this compound has several advantages for lab experiments and has several future directions for research.
Synthesis Methods
The synthesis of 3,3-diphenyl-N-thiophen-3-ylpropanamide involves the reaction of 3-bromo thiophene with diphenylacetonitrile in the presence of a palladium catalyst. The reaction is carried out in a solvent system that includes tetrahydrofuran and triethylamine. The reaction mixture is then subjected to purification by column chromatography to obtain the final product.
Scientific Research Applications
3,3-diphenyl-N-thiophen-3-ylpropanamide has been extensively studied for its potential therapeutic applications in various diseases. The compound has been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties. It has also been investigated for its potential use in the treatment of cancer and Alzheimer's disease.
properties
IUPAC Name |
3,3-diphenyl-N-thiophen-3-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NOS/c21-19(20-17-11-12-22-14-17)13-18(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-12,14,18H,13H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQHLTUIHAWMUNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)NC2=CSC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

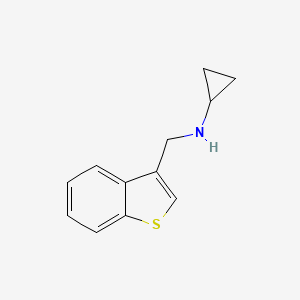
![N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-ylmethyl)ethanamine](/img/structure/B7563374.png)
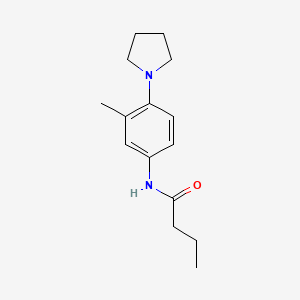

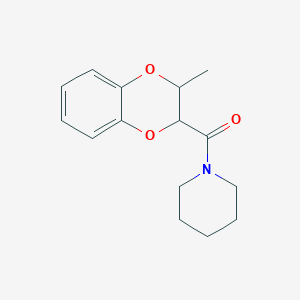



![[2-(Difluoromethylsulfanyl)pyridin-3-yl]-(2-methylmorpholin-4-yl)methanone](/img/structure/B7563423.png)
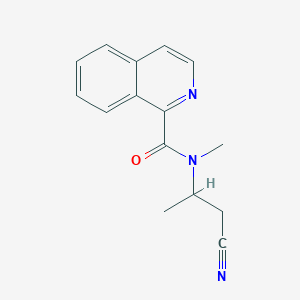
![N-[2-oxo-2-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]ethyl]thiophene-2-carboxamide](/img/structure/B7563434.png)
![N-[2-(2,6-dichloroanilino)-2-oxoethyl]-N-ethyl-2-phenyltriazole-4-carboxamide](/img/structure/B7563445.png)
